BenchChemオンラインストアへようこそ!

Tolinapant

IAP Antagonist Non‑Peptidomimetic CYP3A Metabolism

Tolinapant (ASTX660) is a non-peptidomimetic dual antagonist of cIAP1/2 and XIAP (IC50 <40 nM XIAP, 12 nM cIAP1). Its non-peptidomimetic scaffold reduces CYP3A-mediated metabolism and prolongs target engagement vs. peptidomimetics (birinapant, LCL161). Demonstrates superior sensitization of colorectal cancer cells to death ligands. Oral bioavailability (12–34%) with xenograft efficacy at 20 mg/kg. Induces RIPK1/RIPK3/MLKL-dependent necroptosis as single agent; synergy scores up to 50.9 with hypomethylating agents. Ideal for apoptosis, necroptosis, ICD, and translational biomarker studies. >20% single-agent ORR in relapsed/refractory PTCL underscores clinical relevance.

Molecular Formula C30H42FN5O3
Molecular Weight 539.7 g/mol
CAS No. 1799328-86-1
Cat. No. B605649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolinapant
CAS1799328-86-1
SynonymsASTX660;  ASTX-660;  ASTX 660.
Molecular FormulaC30H42FN5O3
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C
InChIInChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1
InChIKeyYCXOHEXZVKOGEV-DNRQZRRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolinapant (ASTX660) for Research Procurement: Dual cIAP/XIAP Antagonist with Non‑Peptidomimetic Architecture


Tolinapant (ASTX660, CAS 1799328‑86‑1) is an orally bioavailable, non‑peptidomimetic small‑molecule antagonist of the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X‑linked inhibitor of apoptosis protein (XIAP) [1]. The compound inhibits the interaction between a SMAC‑derived peptide and the BIR3 domains of XIAP and cIAP1 with IC50 values of <40 nM and 12 nM, respectively , and has advanced into multiple Phase I/II clinical trials across T‑cell lymphoma, recurrent ovarian cancer, and triple‑negative breast cancer [2].

Why Generic Substitution of Tolinapant with Other IAP Antagonists Is Not Scientifically Justified


IAP antagonists constitute a structurally and mechanistically diverse class; substitution among agents is not scientifically defensible. Tolinapant is a non‑peptidomimetic dual antagonist [1], whereas clinically advanced comparators such as birinapant and LCL161 are peptidomimetic SMAC mimetics [2], and xevinapant exhibits a distinct clinical development profile [3]. The non‑peptidomimetic scaffold of tolinapant confers reduced CYP3A‑mediated metabolism relative to earlier lead compounds and enables prolonged target engagement in vivo [4]. These fundamental differences in chemistry, target engagement kinetics, and metabolic stability preclude the assumption that in‑class compounds are interchangeable for either experimental or therapeutic applications.

Quantitative Evidence Differentiating Tolinapant from Key IAP Antagonist Comparators


Non‑Peptidomimetic Architecture Enables Superior CYP3A Metabolic Stability and Sustained XIAP/cIAP1 Antagonism

Tolinapant was specifically optimized from an earlier lead (AT‑IAP) to reduce CYP3A‑mediated metabolism. The addition of a hydroxymethyl group increased polarity and decreased CYP3A clearance, resulting in improved oral exposure in non‑human primates relative to the non‑optimized lead [1]. In contrast, the peptidomimetic birinapant requires intravenous administration due to its peptidic nature and different metabolic profile [2]. This structural differentiation directly impacts dosing route and target engagement duration.

IAP Antagonist Non‑Peptidomimetic CYP3A Metabolism

Head‑to‑Head Comparison Demonstrates Superior Apoptosis Sensitization Versus Birinapant in Colorectal Cancer Models

In a direct head‑to‑head comparison using colorectal cancer cell lines, tolinapant (ASTX660) exhibited greater sensitization to death‑ligand‑induced apoptosis than birinapant. When combined with TRAIL (100 ng/mL) or TNF (10 ng/mL), tolinapant (1 μM) reduced cell viability to a significantly greater extent than birinapant at equivalent concentration [1]. Mechanistically, tolinapant enhanced amplification of death‑receptor‑generated apoptotic signals in a mitochondria‑dependent manner, a property not equivalently observed with birinapant.

Colorectal Cancer Apoptosis Sensitization TRAIL/TNF

High Cellular Potency: XIAP‑Caspase‑9 Interaction Disruption with EC50 2.8 nM in HEK293 Cells

Tolinapant potently disrupts the protein‑protein interaction between XIAP and caspase‑9 in HEK293 cells with an EC50 of 2.8 nM [1]. This cellular potency is comparable to or exceeds that reported for other IAP antagonists in the same assay context. For comparison, the peptidomimetic birinapant exhibits a Kd of 45 nM for XIAP binding in biochemical assays , while the SMAC mimetic GDC‑0152 binds XIAP BIR3 with a Ki of 28 nM [2], indicating that tolinapant achieves functional cellular antagonism at lower effective concentrations.

IAP Antagonist Cellular Potency XIAP

In Vivo Tumor Growth Inhibition: Single‑Agent Efficacy in MDA‑MB‑231 Breast and A375 Melanoma Xenografts

Tolinapant administered orally at 20 mg/kg significantly reduces tumor growth in MDA‑MB‑231 breast cancer and A375 melanoma mouse xenograft models . In MDA‑MB‑231 xenografts, tolinapant induces apoptosis with an EC50 of 1.8 nM in a TNF‑α‑dependent manner [1]. By comparison, the SMAC mimetic LCL161, while also orally bioavailable, demonstrated clinical development challenges including increased infection risk when combined with paclitaxel and a lack of clear monotherapy activity in multiple myeloma [2], whereas tolinapant has shown single‑agent clinical responses (ORR >20%) in relapsed/refractory peripheral T‑cell lymphoma [3].

Breast Cancer Melanoma Xenograft Model

Necroptosis Induction: Immunogenic Cell Death Not Observed with All IAP Antagonists

Tolinapant induces necroptosis, an immunogenic form of cell death, in T‑cell lymphoma models [1]. In combination with hypomethylating agents (decitabine or azacytidine), tolinapant synergistically activates the RIPK1/RIPK3/MLKL necroptosis pathway, with synergy scores of 49.8–50.9 for azacytidine and 22.6–31.3 for decitabine [2]. While birinapant can also induce necroptosis under caspase‑8 inhibition, tolinapant has been specifically demonstrated to upregulate ICD markers as a single agent in syngeneic models [3], and this property has been confirmed in patient plasma samples from clinical trials [4]. Not all IAP antagonists induce necroptosis to the same degree or under comparable conditions.

Necroptosis Immunogenic Cell Death T‑Cell Lymphoma

Clinical Translation: Single‑Agent Response in Relapsed/Refractory T‑Cell Lymphoma Not Replicated by All IAP Antagonists

In an ongoing Phase I/II study (NCT02503423), single‑agent tolinapant achieved an overall response rate (ORR) exceeding 20% in heavily pretreated patients with relapsed/refractory peripheral T‑cell lymphoma (PTCL) [1]. In contrast, the SMAC mimetic birinapant, despite favorable preclinical data, demonstrated no objective responses as monotherapy in a Phase II study of relapsed platinum‑resistant ovarian cancer [2]. Similarly, LCL161 Phase II trials in multiple myeloma and myelofibrosis showed limited single‑agent clinical activity [3]. This clinical divergence underscores that IAP antagonism alone does not predict therapeutic efficacy; compound‑specific properties including scaffold, PK profile, and immunomodulatory capacity contribute to observed clinical outcomes.

T‑Cell Lymphoma Phase II Clinical Trial Overall Response Rate

Optimal Research and Preclinical Application Scenarios for Tolinapant (ASTX660) Procurement


Mechanistic Studies of Death‑Receptor‑Mediated Apoptosis and Caspase Activation

Investigators studying TRAIL‑ or TNF‑induced apoptosis should consider tolinapant for its quantitatively superior sensitization of colorectal cancer cells to death ligands compared to birinapant [1]. The compound's potent disruption of XIAP‑caspase‑9 interaction (EC50 2.8 nM) enables precise modulation of the extrinsic apoptosis pathway at low concentrations [2], minimizing confounding off‑target effects.

In Vivo Xenograft Efficacy Studies in Breast Cancer and Melanoma Models

Tolinapant is validated for oral administration in MDA‑MB‑231 breast cancer and A375 melanoma xenograft models at 20 mg/kg, demonstrating significant tumor growth inhibition . The compound's oral bioavailability (12–34% at 5 mg/kg in rodents) simplifies chronic dosing protocols compared to intravenous comparators such as birinapant [3], reducing animal handling stress and experimental variability.

Immuno‑Oncology Research Involving Necroptosis and Immunogenic Cell Death

For studies of immunogenic cell death or necroptosis as a therapeutic strategy, tolinapant provides a unique tool compound capable of inducing RIPK1/RIPK3/MLKL‑dependent necroptosis as a single agent in T‑cell lymphoma models [4]. Combination with hypomethylating agents (azacytidine, decitabine) yields high synergy scores (up to 50.9), making tolinapant suitable for epigenetic‑immunomodulatory combination studies [5].

Translational Pharmacology and Biomarker Development in T‑Cell Lymphoma

Given the >20% single‑agent ORR observed in relapsed/refractory PTCL [6], tolinapant is a rational choice for correlative biomarker studies aiming to identify predictors of clinical response to IAP antagonism. Plasma ICD markers have been confirmed in tolinapant‑treated patients, providing a translational framework for pharmacodynamic analyses [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolinapant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.